molecular formula C16H13NO5 B2678227 Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate CAS No. 477500-33-7

Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate

Cat. No.: B2678227
CAS No.: 477500-33-7
M. Wt: 299.282
InChI Key: PKCHCJZRGLPILC-UHFFFAOYSA-N
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Description

Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes both furan and benzofuran moieties, contributes to its interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-carboxylic acid derivative, which is then coupled with a benzofuran derivative through amide bond formation. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure, leading to more efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-carboxamido)benzofuran-2-carboxylate: shares structural similarities with other benzofuran derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combined furan and benzofuran moieties, which contribute to its distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 3-(furan-2-carbonylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-2-20-16(19)14-13(10-6-3-4-7-11(10)22-14)17-15(18)12-8-5-9-21-12/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCHCJZRGLPILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329651
Record name ethyl 3-(furan-2-carbonylamino)-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090320
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477500-33-7
Record name ethyl 3-(furan-2-carbonylamino)-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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